molecular formula C24H20FN3O3S B2962597 2-{[(3-fluorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 451467-26-8

2-{[(3-fluorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2962597
CAS No.: 451467-26-8
M. Wt: 449.5
InChI Key: AWBSZPDYRXPVFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(3-fluorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a quinazoline core, which is known for its biological activity, and is functionalized with fluorophenyl, furan, and prop-2-en-1-yl groups, enhancing its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-fluorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-fluorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Formation of epoxides or hydroxylated derivatives.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-{[(3-fluorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(3-fluorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The quinazoline core is known to inhibit certain kinases, which are crucial for cell signaling and proliferation .

Properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3S/c1-2-10-28-23(30)20-9-8-17(22(29)26-14-19-7-4-11-31-19)13-21(20)27-24(28)32-15-16-5-3-6-18(25)12-16/h2-9,11-13H,1,10,14-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBSZPDYRXPVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.